AMP-DNM vs. Miglustat and 1-Deoxynojirimycin: Beta-Glucosidase Inhibition Potency
AMP-Deoxynojirimycin (AMP-DNM) inhibits beta-glucosidase with an IC50 of 1.0 nM, which is 230-fold more potent than miglustat (IC50 = 230 nM) and 20,000-fold more potent than 1-deoxynojirimycin (IC50 = 20,000 nM) in a standardized enzyme assay . This potency advantage translates directly to effective enzyme modulation at lower concentrations, reducing potential off-target effects in cellular and in vivo models.
| Evidence Dimension | Beta-glucosidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.0 nM |
| Comparator Or Baseline | Miglustat: 230 nM; 1-Deoxynojirimycin: 20,000 nM |
| Quantified Difference | 230-fold more potent than miglustat; 20,000-fold more potent than 1-deoxynojirimycin |
| Conditions | In vitro enzyme assay (PubChem BioAssay AID 437994) |
Why This Matters
This potency differential ensures that AMP-DNM can achieve effective enzyme inhibition at nanomolar concentrations, minimizing off-target effects and enabling precise modulation of glycosphingolipid metabolism in sensitive biological systems.
